

Safety and handling of Perfluorobutylsulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Perfluorobutylsulfonyl fluoride	
Cat. No.:	B146102	Get Quote

An In-Depth Technical Guide to the Safety and Handling of PerfluorobutyIsulfonyl Fluoride

Introduction

Perfluorobutylsulfonyl fluoride (PBSF), also known as nonafluorobutanesulfonyl fluoride (NfF), is a perfluorinated compound with the chemical formula C₄F₁₀O₂S.[1][2] It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents.[2] PBSF serves as a crucial reagent in organic synthesis, particularly as a precursor for the preparation of nonafluorobutanesulfonates (nonaflates). These nonaflates are valuable electrophiles in palladium-catalyzed cross-coupling reactions, offering greater stability and lower cost compared to triflates.[2] Given its reactivity and hazardous nature, a thorough understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals. This guide provides comprehensive technical information on the safe management of **Perfluorobutylsulfonyl fluoride** in a laboratory setting.

Hazard Identification and Classification

PerfluorobutyIsulfonyl fluoride is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][3] It may also be corrosive to metals.[1]

Table 1: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1C	H314: Causes severe skin burns and eye damage[1] [3]
Serious Eye Damage/Irritation	1	H314: Causes severe skin burns and eye damage[1]

| Corrosive to Metals | 1 | May be corrosive to metals[1] |

- Signal Word:Danger[1]
- · Pictograms:
 - GHS05 (Corrosion)
- Primary Hazards:
 - Corrosivity: Causes severe burns to skin and eyes upon contact.[1] Vapors can also cause severe injury.[1]
 - Reactivity: It is moisture-sensitive and may corrode metallic surfaces.
 - Combustion Hazards: Combustion produces highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides, and sulfur oxides.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **PerfluorobutyIsulfonyl fluoride** is provided below.

Table 2: Physical and Chemical Properties of PerfluorobutyIsulfonyl Fluoride

Property	Value	Reference
IUPAC Name	1,1,2,2,3,3,4,4,4- nonafluorobutane-1- sulfonyl fluoride	[2][3]
Synonyms	Nonafluoro-1-butanesulfonyl Fluoride, NfF, PBSF	[1][2][3]
CAS Number	375-72-4	[1][2][3]
Molecular Formula	C4F10O2S (0r C4F9SO2F)	[1][2][3]
Molecular Weight	302.09 g/mol	[1][2][3]
Appearance	Colorless to very pale yellow, clear liquid	[1][2]
Boiling Point	65 - 66 °C (149 - 151 °F)	[2][4]
Melting Point	< -110 °C	[4][5]
Density	1.682 - 1.8 g/mL	[2][5]
Solubility	Immiscible in water; soluble in common organic solvents	[2]
Stability	Moisture sensitive; stable in water at pH < 12	[1][2]

| Vapor Pressure | 178.4 \pm 0.1 mmHg at 25°C |[5] |

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls

• Ventilation: All manipulations must be conducted in a properly functioning chemical fume hood to control airborne levels.[1] Good general laboratory ventilation is also necessary.[1]

 Safety Equipment: Eyewash fountains and safety showers must be readily available and accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling **PerfluorobutyIsulfonyl fluoride**. The selection of PPE should follow a risk-based approach.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE Category	Specification	Rationale & References
Eye/Face Protection	Wear tightly fitting splash goggles and a full-length face shield.	Protects against splashes and vapors that cause severe eye damage.[1]
Hand Protection	Nitrile or other chemical- resistant gloves (e.g., Butyl, Viton®).	Prevents severe skin burns upon contact.[1][6] Always inspect gloves before use.
Body Protection	Wear a chemical-resistant lab coat and chemical-resistant boots.	Protects skin from accidental contact and spills.[1]

| Respiratory Protection | A MSHA/NIOSH-approved vapor respirator is required. | Protects against inhalation of corrosive and harmful vapors.[1] |

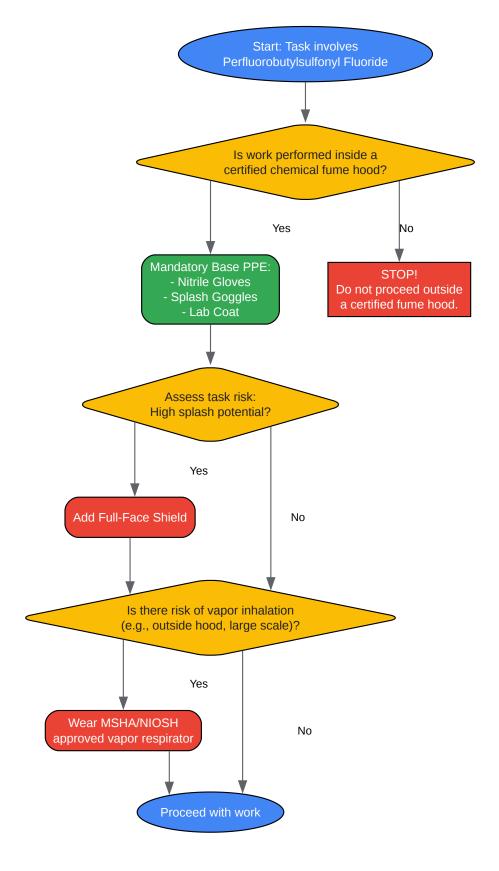


Figure 1. PPE Selection Workflow for Handling PerfluorobutyIsulfonyl Fluoride.

Handling Procedures

- Avoid all personal contact, including inhalation of vapors or mists.[1][4]
- Do not breathe gas, fumes, vapor, or spray.[1]
- Handle and open containers with care, preferably under an inert atmosphere.[1]
- Keep the container dry and tightly sealed when not in use.[1]
- Do not eat, drink, or smoke in the work area.[1][4]
- Wash hands thoroughly after handling.[4]

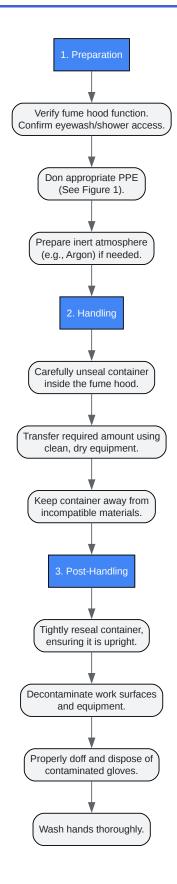


Figure 2. Standard Laboratory Handling Workflow.

Storage Requirements

- Location: Store in a cool, dry, well-ventilated, and locked-up area.[1][4]
- Container: Keep in the original, corrosive-resistant container with a resistant inner liner.[1] Containers must be kept tightly closed to prevent moisture contamination and leakage.[1]
- Conditions: The compound is moisture-sensitive and should be stored under an inert gas like Argon.[1] Avoid prolonged storage periods.[1]
- Incompatibilities: Store away from bases and strong oxidizing agents.[1]

Emergency ProceduresFirst Aid Measures

Immediate medical attention is required for all exposures. Effects from inhalation may be delayed.[1]

Table 4: First Aid for Perfluorobutylsulfonyl Fluoride Exposure

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Call a poison center or doctor immediately.[1]
Skin Contact	Immediately flush skin with running water for at least 20 minutes. Take off all contaminated clothing immediately. For severe burns, immediate medical attention is required. Call a poison center or doctor.[1]
Eye Contact	Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call for emergency medical service immediately.[1]

Foundational & Exploratory

| Ingestion | Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical advice.[1] |

Special Note on Fluoride Exposure: Hydrofluoric acid (HF) may be generated upon contact with moisture. HF burns require specialized medical treatment. After decontamination with water, treatment may involve the application of 2.5% calcium gluconate gel to the affected skin area to bind the fluoride ion.

Spill and Leak Response

- Isolate and Ventilate: Isolate the hazard area and deny entry to unnecessary personnel.[1]
 Shut off all ignition sources and ensure adequate ventilation.[1]
- Protect Personnel: Do not touch spilled material without wearing appropriate PPE (full-face shield, vapor respirator, lab coat, nitrile gloves, boots).[1]
- Containment: Stop the leak if it can be done without risk. Prevent entry into sewers or confined areas.[1]
- Cleanup: Absorb the spill with an inert, dry material (e.g., sand, vermiculite).[4] Use clean, non-sparking tools to collect the absorbed material and place it in an appropriate, labeled container for hazardous waste disposal.[1]

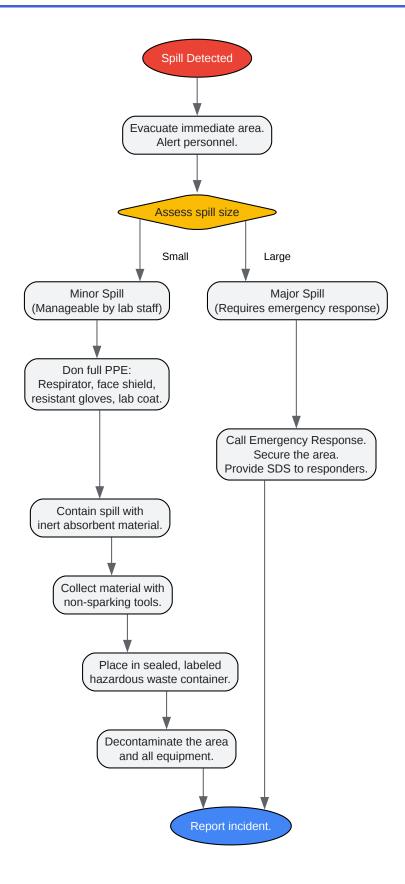


Figure 3. Spill Response Protocol for Perfluorobutylsulfonyl Fluoride.

Fire-Fighting Measures

- Extinguishing Media: Use dry chemical, CO₂, or water spray. Do not use straight streams of water.[1]
- Specific Hazards: Containers may explode when heated.[1] Combustion produces highly toxic hydrogen fluoride (HF) gas and other corrosive fumes.[1]
- Protective Actions: Move containers from the fire area if possible. Dike fire-control water for later disposal.[1] Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[1]

Toxicological Information

- Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
- Acute Effects: The substance is corrosive. Skin contact may cause severe burns and
 inflammation.[1] Eye contact can result in corneal damage or blindness.[1] Inhalation of
 vapors may cause severe irritation and injury to the respiratory tract, with effects possibly
 being delayed.[1] Ingestion may be harmful.[1]
- Chronic Effects: No specific data on long-term exposure effects are available, but as a member of the per- and polyfluoroalkyl substances (PFAS) family, it is treated with caution due to the persistence of related compounds.[7]

Environmental Fate and Disposal

- Environmental Fate: **PerfluorobutyIsulfonyl fluoride** is a direct precursor to perfluorobutanesulfonic acid (PFBS).[3] Like other PFAS, it is expected to be persistent in the environment.[7][8] It can be transformed through processes like hydrolysis.[2][7]
- Disposal: Disposal of unused product and waste material must be undertaken by qualified personnel.[1] It must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains or waterways.

Experimental Protocols

Purification of Commercial Perfluorobutylsulfonyl Fluoride

Commercial PBSF often contains perfluorosulfolane as an impurity. A documented procedure for its removal is as follows.[2]

- · Methodology:
 - o Combine the commercial **PerfluorobutyIsulfonyl fluoride** with a concentrated aqueous solution of potassium phosphate tribasic (K₃PO₄) and potassium phosphate dibasic (K₂HPO₄) in a 1:1 molar ratio.
 - Stir the biphasic mixture vigorously for 96 hours at room temperature.
 - Separate the organic layer from the aqueous layer.
 - Dry the organic layer and distill it from phosphorus pentoxide (P2O5).
 - The resulting product should be >99 mol% pure with near-quantitative recovery.[2]

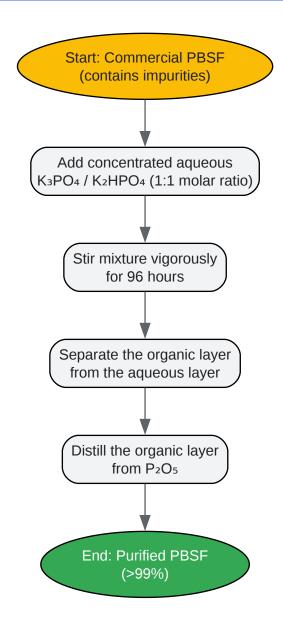


Figure 4. Workflow for the Purification of PerfluorobutyIsulfonyl Fluoride.

General Protocol for Synthesis of Alkenyl Nonaflates

PBSF is used to convert ketones and aldehydes into their corresponding alkenyl nonaflates, which are useful in cross-coupling reactions.[2]

- Methodology (Example with a β-ketoester):
 - Generate the sodium enolate of a β-ketoester (e.g., ethyl 2-methylacetoacetate) using a suitable base (e.g., sodium hydride) in an appropriate anhydrous solvent (e.g., THF) under

an inert atmosphere.

- Cool the reaction mixture.
- Slowly add 1.15 equivalents of purified **PerfluorobutyIsulfonyl fluoride** to the enolate solution.
- Allow the reaction to proceed to completion (monitor by TLC or GC).
- Perform an aqueous workup to quench the reaction and remove inorganic salts.
- Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the resulting alkenyl nonaflate via column chromatography or distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cn.haihangindustry.com [cn.haihangindustry.com]
- 2. Perfluorobutanesulfonyl fluoride Wikipedia [en.wikipedia.org]
- 3. Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Perfluorobutanesulfonyl fluoride | CAS#:375-72-4 | Chemsrc [chemsrc.com]
- 6. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE RSG Safety [rsgsafety.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Safety and handling of Perfluorobutylsulfonyl fluoride].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146102#safety-and-handling-of-perfluorobutylsulfonyl-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com